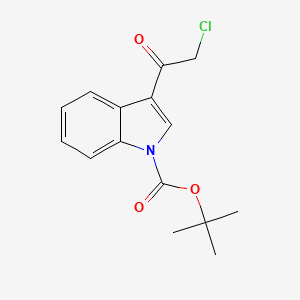

1-Boc-3-Chloroacetylindole

描述

Contextual Significance of Indole (B1671886) Scaffolds in Modern Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govbohrium.coma-z.lu Its structural motif is found in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological activities. nih.govwikipedia.org The therapeutic significance of indole derivatives is extensive, with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govijpsr.commdpi.com The versatility of the indole ring allows for modifications at various positions, enabling the fine-tuning of its biological and pharmacological properties. bohrium.comfrontiersin.org This has led to the development of a multitude of synthetic methodologies aimed at the construction and functionalization of this important heterocyclic system. ijpsr.comrsc.org

Strategic Importance of N1-Protection in Indole Functionalization

The nitrogen atom of the indole ring presents a unique challenge in its synthetic manipulation. While the C3 position is the most reactive site for electrophilic substitution, the N-H proton can interfere with many chemical transformations. wikipedia.org Therefore, protection of the indole nitrogen (N1) is a crucial strategy to enhance stability, improve solubility, and direct regioselectivity during synthesis. mdpi.org

A variety of protecting groups have been developed for this purpose, with the tert-butyloxycarbonyl (Boc) group being one of the most widely employed. mdpi.org The Boc group offers several advantages: it is stable under a range of reaction conditions, yet can be readily removed under mild acidic conditions. rsc.org This allows for the selective deprotection of the nitrogen without affecting other sensitive functional groups within the molecule. The introduction of the Boc group at the N1 position effectively blocks its nucleophilicity and acidity, thereby facilitating subsequent functionalization at other positions of the indole ring. mdpi.com

The Chloroacetyl Moiety as a Versatile Electrophilic Handle in Indole Chemistry

The introduction of a chloroacetyl group at the C3 position of the indole nucleus provides a highly versatile electrophilic site for further molecular elaboration. ingentaconnect.com The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of substituents. This reactivity makes 3-chloroacetylindoles valuable precursors for the synthesis of diverse heterocyclic systems and complex indole derivatives. ingentaconnect.comresearchgate.net

The chloroacetyl moiety can participate in various chemical reactions, including nucleophilic substitution with amines, thiols, and other nucleophiles, as well as in the formation of new heterocyclic rings. For instance, reaction with thiourea (B124793) derivatives can lead to the formation of thiazole (B1198619) rings appended to the indole core. mdpi.com This versatility has been exploited in the synthesis of numerous biologically active compounds, including potential anticancer agents and ligands for various receptors. nih.govresearchgate.net

Overview of 1-Boc-3-Chloroacetylindole as a Key Synthetic Intermediate

This compound emerges as a particularly strategic and valuable intermediate in organic synthesis by combining the advantages of both N1-Boc protection and C3-chloroacetyl activation. This compound serves as a stable, yet highly reactive, building block for the construction of complex indole-containing molecules.

The presence of the Boc group ensures that reactions can be carried out at the chloroacetyl moiety without undesired side reactions at the indole nitrogen. Subsequently, the chloroacetyl group can be readily displaced by a variety of nucleophiles to introduce diverse functional groups. Finally, the Boc group can be removed under mild conditions to afford the free N-H indole if desired. This strategic combination of a protecting group and a reactive handle makes this compound a powerful tool for the synthesis of a wide range of 3-substituted indole derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 916818-18-3 |

| Molecular Formula | C15H16ClNO3 |

| Molecular Weight | 293.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate. |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGLFESSRCCITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673962 | |

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916818-18-3 | |

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 3 Chloroacetylindole

N1-Protection Strategies Prior to C3-Acylation

The indole (B1671886) ring possesses two primary sites of nucleophilicity: the N1 nitrogen and the C3 carbon. The C3 position is significantly more nucleophilic than the C2 position, making it the preferred site for electrophilic attack. However, the N-H proton is acidic and can be readily deprotonated, leading to N-acylation, which competes with the desired C3-acylation. To achieve regioselective C3-acylation, protection of the indole nitrogen is a critical preliminary step.

Utilization of the tert-Butyloxycarbonyl (Boc) Group in Indole Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen due to its advantageous properties. organic-chemistry.org It is an electron-withdrawing group that effectively reduces the nucleophilicity of the indole nitrogen, thereby preventing N-acylation during subsequent electrophilic substitution reactions. The introduction of the Boc group is typically achieved by reacting indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), under anhydrous conditions. researchgate.net

The Boc group offers several benefits in the synthesis of 1-Boc-3-chloroacetylindole:

Directs C3-Regioselectivity: By deactivating the nitrogen atom, the Boc group ensures that electrophilic attack, such as Friedel-Crafts acylation, occurs preferentially at the electron-rich C3 position.

Enhanced Solubility: The presence of the bulky and lipophilic Boc group often improves the solubility of indole derivatives in organic solvents, facilitating reaction work-up and purification.

Stability and Facile Removal: The Boc group is stable under a wide range of reaction conditions, including those that are nucleophilic and basic. organic-chemistry.org It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, to yield the free N-H indole when desired. researchgate.net

Comparative Analysis of N-Protecting Group Effects on Regioselectivity

The choice of the N-protecting group can significantly influence the regioselectivity of electrophilic substitution on the indole ring. Electron-withdrawing groups are essential for directing acylation to the C3 position. Besides the Boc group, other common electron-withdrawing protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and various carbamates.

| Protecting Group | Electron-Withdrawing/Donating Nature | Impact on C3-Acylation Regioselectivity |

| Boc | Electron-withdrawing | High C3-selectivity by reducing N-nucleophilicity. |

| Tosyl (Ts) | Strongly electron-withdrawing | Excellent C3-selectivity; however, removal requires harsher conditions. |

| Benzyl (Bn) | Electron-donating (inductive) | Can lead to mixtures of N- and C-acylated products. |

| No Protection (N-H) | - | Prone to N-acylation and diacylation, leading to lower yields of the desired C3-acylated product. ingentaconnect.com |

Research has shown that strongly electron-withdrawing groups like sulfonyl derivatives can be highly effective in directing C3-acylation. However, the conditions required for their subsequent removal can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. The Boc group strikes a favorable balance, providing sufficient deactivation of the nitrogen to ensure C3-selectivity while allowing for mild deprotection. The steric bulk of the Boc group can also play a role in directing electrophiles away from the N1 and C2 positions.

Regioselective Acylation at the C3-Position of Indole Scaffolds

With the indole nitrogen appropriately protected, the next crucial step is the regioselective introduction of the chloroacetyl group at the C3 position. Several methodologies have been developed to achieve this transformation efficiently.

Friedel-Crafts Acylation with Chloroacetyl Halides

The Friedel-Crafts acylation is a classic and widely used method for the C3-acylation of indoles. In the context of synthesizing this compound, this reaction involves the treatment of 1-Boc-indole with a chloroacetyl halide, typically chloroacetyl chloride or chloroacetyl bromide, in the presence of a Lewis acid catalyst.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the chloroacetyl halide, generating a highly electrophilic acylium ion or a polarized acyl halide-Lewis acid complex. This electrophile is then attacked by the nucleophilic C3 position of the 1-Boc-indole ring. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the desired this compound. The use of an N-protected indole is crucial to prevent competing N-acylation. ingentaconnect.com

Application of Lewis Acid Catalysis in C3-Acylation Reactions

The choice of Lewis acid is critical to the success of the Friedel-Crafts acylation of 1-Boc-indole. The Lewis acid must be strong enough to activate the chloroacetyl halide but not so harsh as to cause degradation of the starting material or the product. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).

| Lewis Acid | Typical Reaction Conditions | Observations and Yields |

| SnCl₄ | Dichloromethane (B109758) (DCM) or Nitromethane (CH₃NO₂), 0 °C to room temperature | Generally provides good to excellent yields with high regioselectivity. Milder than AlCl₃. |

| AlCl₃ | Dichloromethane (DCM) or Carbon Disulfide (CS₂), low temperatures | Highly reactive, can lead to side reactions or decomposition if not carefully controlled. Often used in stoichiometric amounts. |

| ZnCl₂ | Can be used under solvent-free conditions or in various organic solvents | A milder Lewis acid, may require higher temperatures or longer reaction times. |

| BF₃·OEt₂ | Dichloromethane (DCM) or other inert solvents | Effective for promoting acylation with anhydrides and can also be used with acyl halides. |

Recent advancements have also explored the use of metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or indium(III) triflate (In(OTf)₃), as catalysts. These have the advantage of being more tolerant to moisture and can often be used in catalytic amounts, making them more environmentally benign.

Acylation via Indole Organometallic Reagents (e.g., Grignard Reagents)

An alternative to the Friedel-Crafts acylation involves the use of indole-derived organometallic reagents. The most common of these is the indolylmagnesium halide, or indole Grignard reagent. This approach reverses the polarity of the indole ring, making the C3 position a nucleophilic carbanion that can attack an electrophilic acylating agent.

Historically, the reaction of an indole Grignard reagent (formed from an unprotected indole and a Grignard reagent like ethylmagnesium bromide) with chloroacetyl chloride has been used to synthesize 3-chloroacetylindole. This reaction is typically carried out at low temperatures to favor C-acylation over N-acylation.

However, the application of this methodology to N-Boc protected indoles for the synthesis of this compound is not a commonly reported strategy. Several factors may complicate this approach:

Formation of the Grignard Reagent: The formation of a Grignard reagent at the C3 position of 1-Boc-indole would likely require a deprotonation or a halogen-metal exchange. Direct deprotonation at C3 would be challenging due to the lower acidity of the C3-H compared to the N-H of an unprotected indole.

Stability of the Boc Group: The Boc group may not be fully stable to the conditions required for the formation and reaction of the Grignard reagent.

While there is extensive literature on the use of Grignard reagents derived from unprotected indoles for C3-acylation, direct and efficient methods for the acylation of a pre-formed 1-Boc-indol-3-ylmagnesium halide with chloroacetyl chloride are not well-documented, suggesting that Friedel-Crafts acylation is the more conventional and reliable route for this specific transformation.

Palladium-Catalyzed Coupling Approaches to Chloroacetyl Indoles

While Friedel-Crafts acylation remains a primary method for the synthesis of 3-acylindoles, palladium-catalyzed reactions have emerged as powerful alternatives for various indole functionalizations. nih.gov The direct palladium-catalyzed C3-chloroacetylation of indole is not a widely documented method. However, related palladium-catalyzed transformations suggest potential pathways. For instance, palladium-catalyzed C3-benzylation and C3-allylation of indoles have been successfully developed. nih.govnih.gov These reactions often proceed via a π-allylpalladium or a related intermediate, showcasing the versatility of palladium in activating specific positions of the indole ring. nih.gov

A plausible, albeit less conventional, approach to 3-chloroacetylindoles could involve a palladium-catalyzed cross-coupling reaction. This might entail the coupling of a C3-metalated indole derivative with a chloroacetyl electrophile or, conversely, the coupling of a 3-haloindole with a suitable acetyl equivalent. Additionally, palladium-catalyzed chlorocyclization of 2-alkynylanilines has been reported for the synthesis of 3-chloroindoles, which could then potentially undergo a subsequent acylation step. bohrium.comresearchgate.net Another strategy could be a palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives, which has been shown to be effective for the synthesis of 3-acyl indoles from aldehydes. rsc.org Adapting this method for chloroacetylation would require the use of a suitable chloroacetyl precursor.

It is important to note that these palladium-catalyzed approaches are more complex and may have limitations compared to the more direct Friedel-Crafts methods for introducing a chloroacetyl group. Challenges could include catalyst deactivation, side reactions, and the need for pre-functionalized starting materials.

Direct Synthesis of this compound from Unprotected Precursors

A more direct and atom-economical approach to this compound involves a one-pot or sequential two-step synthesis starting from unprotected indole. This methodology circumvents the need to isolate the intermediate 3-chloroacetylindole. The process typically begins with the Friedel-Crafts acylation of indole at the C3 position. The high nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic substitution. nih.gov

Post-Acylation N1-Boc Derivatization of 3-Chloroacetylindoles

This method involves the synthesis of this compound in two distinct steps: the initial synthesis and isolation of 3-chloroacetylindole, followed by its N1-Boc protection. The first step, the Friedel-Crafts acylation of indole with chloroacetyl chloride, is a well-established reaction. researchgate.net

The subsequent N1-Boc derivatization of the isolated 3-chloroacetylindole is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. researchgate.net The base plays a crucial role in deprotonating the indole nitrogen, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. Common bases used for this transformation include sodium hydride (NaH), triethylamine (B128534) (NEt₃), or 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) at room temperature. nih.govorganic-chemistry.org The ease of removal of the Boc group under acidic conditions makes it a valuable protecting group in multi-step syntheses. researchgate.net

| Reagent/Catalyst | Base | Solvent | Typical Conditions |

| (Boc)₂O | DMAP | Acetonitrile | Room Temperature |

| (Boc)₂O | NaH | THF | 0 °C to Room Temperature |

| (Boc)₂O | Triethylamine | DCM | Room Temperature |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and regioselectivity of the synthesis of this compound, particularly through the Friedel-Crafts acylation route, are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and stoichiometry is essential to maximize the formation of the desired product and minimize side reactions.

The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation of indole. The solvent can affect the solubility of the reactants and intermediates, the activity of the Lewis acid catalyst, and the regioselectivity of the acylation (C3 vs. N1). Non-polar, aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly employed. researchgate.net In some cases, the use of ionic liquids has been shown to promote regioselective C3 acylation. researchgate.net The solvent can also impact the stability of the intermediate carbocation, thereby influencing the reaction rate and the formation of byproducts. For instance, in the palladium-catalyzed chlorocyclization of 2-alkynylanilines to form 3-chloroindoles, THF was found to be a uniquely effective solvent. bohrium.comresearchgate.net

| Solvent | Effect on Acylation |

| Dichloromethane (DCM) | Commonly used, good solubility for reactants. |

| 1,2-Dichloroethane (DCE) | Similar to DCM, can be used at higher temperatures. researchgate.net |

| Tetrahydrofuran (THF) | Can complex with Lewis acids, potentially reducing their activity. |

| Ionic Liquids | Can enhance regioselectivity for C3 acylation. researchgate.net |

Temperature is a critical parameter in controlling the rate and selectivity of the Friedel-Crafts acylation. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the starting material or product. researchgate.net Therefore, the reaction is often carried out at low temperatures, typically between 0 °C and room temperature, to enhance selectivity. nih.govacs.org

The stoichiometry of the reactants, particularly the Lewis acid catalyst, is another crucial factor. A stoichiometric amount or even a slight excess of the Lewis acid is often required to activate the acylating agent and drive the reaction to completion. However, using a large excess of a strong Lewis acid like AlCl₃ can lead to the formation of polymeric materials and other side products. organic-chemistry.org Milder Lewis acids such as ZnCl₂, SnCl₄, or ZrCl₄ are sometimes preferred to achieve a cleaner reaction with higher yields of the desired 3-acylindole. nih.govnih.govorganic-chemistry.org The molar ratio of the Lewis acid to the indole substrate must be carefully optimized to achieve the best balance between reaction rate and selectivity.

| Parameter | Effect on Yield and Selectivity |

| Temperature | Lower temperatures generally favor higher selectivity and reduce byproduct formation. researchgate.net |

| Lewis Acid Stoichiometry | An optimal molar ratio is crucial to activate the acylating agent without causing degradation. organic-chemistry.org |

Chemical Reactivity and Mechanistic Pathways of 1 Boc 3 Chloroacetylindole

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is an α-haloketone, a class of compounds known for its high reactivity. The presence of the electron-withdrawing carbonyl group adjacent to the carbon bearing the chlorine atom significantly activates the carbon-chlorine bond towards nucleophilic attack. This renders the α-carbon highly electrophilic and susceptible to substitution reactions, where chloride acts as an effective leaving group.

Nucleophilic Substitution Reactions at the α-Carbon of the Chloroacetyl Group

The primary reaction pathway for the chloroacetyl moiety involves the SN2 displacement of the chloride ion by a variety of nucleophiles. This reaction is fundamental to the utility of 1-Boc-3-chloroacetylindole as a building block for more complex molecules.

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with the electrophilic α-carbon of the chloroacetyl group. msu.edu This reaction proceeds via a standard SN2 mechanism to form a new carbon-nitrogen bond, yielding 1-Boc-3-(aminoacetyl)indole derivatives. Similarly, the azide ion (N₃⁻), an excellent nucleophile, can be used to introduce a nitrogen atom, forming a 1-Boc-3-(azidoacetyl)indole. This azido intermediate can subsequently be reduced to a primary amine. Related transformations have been observed where chloroacetyl groups react with hydrazides, demonstrating the general susceptibility of the chloroacetyl moiety to attack by nitrogen nucleophiles. asianpubs.org

| Nucleophile | Reagent Example | Product Class | Reaction Conditions |

| Primary Amine | R-NH₂ | 1-Boc-3-(2-(alkylamino)acetyl)indole | Aprotic solvent, often with a non-nucleophilic base |

| Secondary Amine | R₂NH | 1-Boc-3-(2-(dialkylamino)acetyl)indole | Aprotic solvent, often with a non-nucleophilic base |

| Azide | Sodium Azide (NaN₃) | 1-Boc-3-(2-azidoacetyl)indole | Polar aprotic solvent (e.g., DMF, DMSO) |

Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), react rapidly with this compound to displace the chloride atom. libretexts.org This reaction provides a straightforward route to synthesize various thioether derivatives, which are valuable intermediates in medicinal chemistry and materials science. Thiolate anions, easily formed from thiols with a mild base, are excellent nucleophiles for this transformation. msu.edu

| Nucleophile | Reagent Example | Product Class | Reaction Conditions |

| Thiol / Thiolate | R-SH / R-S⁻Na⁺ | 1-Boc-3-(2-(alkylthio)acetyl)indole | Polar solvent, often with a base (e.g., NaH, K₂CO₃) to generate thiolate |

| Thiourea (B124793) | (NH₂)₂C=S | Alkyl isothiourea salt (intermediate) | Aprotic solvent, followed by hydrolysis |

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the α-position of the acetyl group. The cyanide ion (CN⁻) is a classic example of a carbon nucleophile that effectively participates in SN2 reactions. Research has demonstrated that chloroacetylindoles can be readily converted into their corresponding 3-cyanoacetyl indole (B1671886) derivatives upon treatment with potassium cyanide. rsc.org This reaction typically proceeds at a moderate temperature and provides a valuable method for extending the carbon chain and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagent Example | Product | Reaction Conditions | Reference |

| Cyanide | Potassium Cyanide (KCN) | 1-Boc-3-cyanoacetylindole | 50 °C, 1 hour | rsc.org |

Intramolecular Cyclization Reactions Involving the Chloroacetyl Side Chain

The chloroacetyl side chain is an effective electrophile for intramolecular cyclization reactions when a suitable nucleophile is present elsewhere in the molecule. While the Boc-protected indole nitrogen is not nucleophilic, other appended functionalities can participate in such ring-forming reactions. For instance, studies on related N'-chloroacetylindole hydrazides have shown that the terminal nitrogen of the hydrazide can act as an internal nucleophile, attacking the α-carbon of the chloroacetyl group to form a new heterocyclic ring, such as an oxadiazine. asianpubs.orgresearchgate.net This demonstrates the potential of the chloroacetyl group in this compound to act as an anchor point for constructing fused or spirocyclic ring systems, provided a nucleophilic center is strategically positioned within the substrate.

Influence of the Boc Protecting Group on Reactivity

Protection and Stability : The Boc group is robust and stable under a wide range of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.orgresearchgate.net This stability is essential as it allows for selective chemical modifications at the chloroacetyl side chain without interference from the indole nitrogen. The indole N-H proton is acidic and the nitrogen itself can be nucleophilic; the Boc group effectively masks both of these properties.

Electronic Effects : As an electron-withdrawing group, the Boc group decreases the electron density of the indole ring system. rsc.org This deactivation can influence the susceptibility of the aromatic ring to electrophilic substitution. The directing effect of the Boc group has been noted in other reactions; for example, in iridium-catalyzed C-H borylation of indoles, the presence of an N-Boc group directs the borylation to the C3 position, whereas unprotected indoles are typically borylated at the C2 position. nih.gov

Controlled Deprotection : A key advantage of the Boc group is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net This acid lability allows for the deprotection of the indole nitrogen at a desired stage of a synthetic sequence, revealing the N-H group for further functionalization after reactions at the C3 side chain have been completed.

Steric and Electronic Directing Effects

The reactivity of this compound is significantly influenced by the steric and electronic properties of both the N-Boc (tert-butoxycarbonyl) protecting group and the 3-chloroacetyl substituent. The Boc group, being sterically demanding, can hinder access to the C2 and C7 positions of the indole ring, thereby directing reactions to other sites. This steric hindrance is a crucial factor in achieving regioselectivity during functionalization reactions. researchgate.net

Orthogonal Deprotection of the Boc Group for Subsequent Transformations

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, often acidic, conditions. This allows for orthogonal deprotection, where the Boc group can be selectively removed without affecting other acid-sensitive or base-sensitive functional groups within the molecule, enabling sequential chemical transformations.

The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Other acidic reagents like hydrochloric acid (HCl) in dioxane or aqueous phosphoric acid are also effective. nih.gov

While acid-catalyzed deprotection is prevalent, alternative methods have been developed for substrates containing acid-labile functionalities. For instance, Lewis acids such as bismuth(III) chloride (BiCl3) or ferric chloride (FeCl3) can selectively cleave the N-Boc group under milder conditions. researchgate.netmdpi.com Additionally, deprotection can be achieved under basic conditions in specific cases, such as for activated amines like those in pyrroles or indoles, using reagents like sodium t-butoxide. sci-hub.se Milder, non-acidic methods using reagents like oxalyl chloride in methanol have also been reported, proceeding through a mechanism distinct from simple in situ HCl generation. nih.gov

The choice of deprotection agent is crucial for planning subsequent transformations. After the removal of the Boc group, the resulting 3-chloroacetylindole with a free N-H group can undergo a variety of reactions, including N-alkylation, N-arylation, or other modifications at the nitrogen position.

Table 1: Selected Reagents for N-Boc Deprotection

| Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | CH2Cl2, room temp | General, widely used | |

| Hydrochloric Acid (HCl) | Dioxane or other organic solvents | Common in solid-phase synthesis | |

| Oxalyl Chloride/Methanol | Room temperature, 1-4 h | Tolerant to various functional groups | nih.gov |

| Bismuth(III) Chloride (BiCl3) | Acetonitrile/Water, 55°C | Selective, acid-labile groups unaffected | researchgate.net |

| Sodium t-butoxide | Wet THF or 2-methyl-THF | Unactivated primary Boc groups | sci-hub.se |

Reactivity of the Indole Core in this compound

Further Functionalization of the Indole Ring System

The indole ring is an electron-rich heterocycle, and its functionalization is a key strategy in the synthesis of many biologically active compounds. In this compound, the C3 position is already substituted. Due to the electronic properties of the indole nucleus, the C2 position is generally the next most reactive site for electrophilic substitution. chim.it However, the N-Boc group can sterically hinder this position.

Direct C-H functionalization has emerged as a powerful tool for modifying the indole core. By employing transition metal catalysts and appropriate directing groups on the indole nitrogen, site-selective functionalization can be achieved at positions that are typically less reactive. chim.it For instance, directing groups can facilitate regioselective C-H activation at the C2, C4, or even the challenging C7 position. researchgate.netnih.gov While the Boc group itself is not a strong directing group for C-H activation in the same way as pyridyl or picolinamide groups, its steric and electronic influence still plays a role in the regioselectivity of reactions.

After deprotection of the Boc group, the resulting N-H indole can be subjected to a wider range of functionalization reactions. These include:

N-Functionalization: The indole nitrogen can be alkylated, arylated, or acylated.

Electrophilic Substitution: With the C3 position blocked, electrophilic attack can be directed to the C2 position or to the benzene (B151609) portion of the ring system (C4-C7).

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, for example, can be used to introduce aryl or vinyl groups at various positions of the indole ring. chim.it

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways of Nucleophilic Substitutions

The 3-chloroacetyl group of this compound is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

The reaction typically proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to a five-coordinate transition state. Simultaneously, the carbon-chlorine bond breaks, displacing the chloride ion and forming a new carbon-nucleophile bond. This process occurs in a single, concerted step and results in the inversion of stereochemistry if the carbon were chiral. libretexts.org

General SN2 Mechanism: Nu⁻ + R-CH₂-Cl → [Nu---CH₂(R)---Cl]⁻ → Nu-CH₂-R + Cl⁻ (where R is the 1-Boc-indol-3-yl-carbonyl group)

A wide variety of nucleophiles can be employed in this reaction, including amines, thiols, alcohols, and carbanions. For example, reaction with an amine would yield an α-amino ketone derivative, a common structural motif in medicinal chemistry. The reactivity can be influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature). In some cases, particularly with bulky nucleophiles or under conditions favoring cation formation, an SN1 mechanism involving a carbocation intermediate might be possible, but it is less common for primary halides like the chloroacetyl group.

Unusual nucleophilic substitutions have also been observed on the indole nucleus itself, for instance at the N-1 position of 1-hydroxyindoles, proceeding through a proposed SN2 mechanism on the nitrogen atom. clockss.orgresearchgate.net While not directly involving the chloroacetyl group, this highlights the diverse reactivity of the indole system.

Understanding Complex Formation in Catalyzed Reactions

In transition-metal-catalyzed reactions, such as C-H functionalization, this compound can act as a ligand, forming a complex with the metal catalyst. The formation of this complex is a critical step in the catalytic cycle. The specific mechanism depends on the catalyst and the reaction type.

For instance, in a palladium-catalyzed C-H activation/arylation reaction, the cycle might begin with the formation of a Pd(II) complex. The indole derivative could coordinate to the palladium center. The N-Boc group, while not a classical directing group, influences the electronic environment and sterics around the indole ring. In reactions utilizing specific directing groups (which would replace the Boc group in a synthetic sequence), the directing group coordinates to the metal center, bringing it into close proximity to a specific C-H bond (e.g., at C2 or C7). This facilitates the cleavage of the C-H bond via a process like concerted metalation-deprotonation (CMD), forming a palladacycle intermediate. nih.gov

Following the C-H activation step, oxidative addition of a reaction partner (e.g., an aryl halide) to the palladium center occurs, followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst. The understanding of these mechanistic pathways, including the nature of the intermediate metal complexes, is crucial for optimizing reaction conditions and developing new catalytic systems for indole functionalization. chim.it

Table of Compounds

| Compound Name |

|---|

| This compound |

| tert-butoxycarbonyl (Boc) |

| 3-chloroacetylindole |

| Trifluoroacetic acid (TFA) |

| Dichloromethane |

| Hydrochloric acid |

| Dioxane |

| Bismuth(III) chloride |

| Ferric chloride |

| Sodium t-butoxide |

| Oxalyl chloride |

| Methanol |

| 1-hydroxyindole |

| Indole |

| Pyrrole |

| Tetrahydrofuran (B95107) (THF) |

| 2-methyltetrahydrofuran |

Applications of 1 Boc 3 Chloroacetylindole in Complex Organic Synthesis

Construction of Diverse Heterocyclic Architectures

The chloroacetyl group of 1-Boc-3-chloroacetylindole serves as a key electrophilic handle for the assembly of various heterocyclic rings. This is achieved through reactions with appropriate binucleophilic partners, leading to the formation of nitrogen-, sulfur-, and oxygen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., β-Lactams, Imidazole (B134444) Derivatives)

The synthesis of β-lactams, a core structural motif in many antibiotic agents, can be envisioned through the Staudinger cycloaddition reaction. nih.gov In this approach, the chloroacetyl group can be converted into a ketene (B1206846) in situ, which then undergoes a [2+2] cycloaddition with an imine. While direct examples utilizing this compound are not prevalent in seminal literature, the established reactivity of α-halo ketones in such transformations suggests its potential as a precursor to an indole-substituted ketene for the synthesis of novel β-lactams. jocpr.com

For the synthesis of imidazole derivatives, the chloroacetyl group provides a critical two-carbon electrophilic component. scispace.com In a typical synthetic route, such as the Debus-Radziszewski synthesis, a dicarbonyl compound, an aldehyde, and ammonia (B1221849) are condensed. wjpsonline.com Alternatively, this compound could react with an amidine or be converted to an α-aminoketone, which can then cyclize with a suitable reagent like cyanogen (B1215507) bromide to form the imidazole ring. mdpi.comuobasrah.edu.iq A plausible reaction involves the initial substitution of the chloride with an amine, followed by reaction with a second amine and subsequent cyclization.

| Target Heterocycle | General Synthetic Strategy | Potential Reagents with this compound |

| β-Lactam | Staudinger [2+2] Cycloaddition | Imine, Base (e.g., Triethylamine) |

| Imidazole | Condensation/Cyclization | Amidines, Ammonia, Aldehydes |

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. bepls.comnih.gov this compound is an ideal substrate for this reaction, serving as the α-haloketone component. researchgate.net The reaction with various thioamides would lead to a range of 2,4-disubstituted thiazoles bearing the 1-Boc-indol-3-yl moiety at the 4-position, providing access to a library of potentially bioactive compounds. organic-chemistry.orgresearchgate.net

The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov The chloroacetyl group of this compound can be reacted with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate would yield the corresponding 2-amino-5-(1-Boc-indol-3-ylmethyl)-1,3,4-thiadiazole. nih.govuobaghdad.edu.iq

| Target Heterocycle | General Synthetic Strategy | Potential Reagents with this compound |

| Thiazole | Hantzsch Synthesis | Thioamide or Thiourea (B124793) |

| 1,3,4-Thiadiazole | Thiosemicarbazone Cyclization | Thiosemicarbazide, Acid catalyst |

Synthesis of Oxygen-Containing Heterocycles (e.g., Pyrans, Chromenes)

The construction of pyran and chromene rings often involves condensation reactions that build upon a carbonyl functionality. The ketone of the chloroacetyl group in this compound can participate in reactions such as Knoevenagel condensation with active methylene (B1212753) compounds. nih.gov For instance, reaction with malononitrile (B47326) in the presence of a base could lead to a dicyano-substituted alkene intermediate. This intermediate can then undergo further reactions, such as a Michael addition followed by cyclization with a 1,3-dicarbonyl compound, to form highly substituted 4H-pyran or 4H-chromene derivatives. mdpi.comrsc.org These multicomponent reactions offer a powerful and efficient way to build molecular complexity from simple precursors. nih.gov

| Target Heterocycle | General Synthetic Strategy | Potential Reagents with this compound |

| 4H-Pyran | Multi-component Condensation | Malononitrile, 1,3-Dicarbonyl compound, Base |

| 4H-Chromene | Knoevenagel/Michael/Cyclization | Salicylaldehyde derivatives, Active methylene compounds |

Role in the Total Synthesis of Natural Products and Structurally Related Analogs

The structural motifs present in this compound make it a strategic precursor in the total synthesis of complex indole (B1671886) alkaloids. Its ability to introduce the indole-3-acetyl C2-unit is crucial for building the core skeletons of these natural products.

Intermediacy in Indolo[2,3-a]quinolizidine Alkaloid Synthesis

The indolo[2,3-a]quinolizidine skeleton is the core structure of numerous monoterpenoid indole alkaloids, including those of the Corynantheine family. ub.edunih.gov A key strategy for the synthesis of this tetracyclic system involves the coupling of an indole-based fragment with a suitably functionalized piperidine (B6355638) derivative. Research has demonstrated that 3-(chloroacetyl)indole is a key precursor in what is known as the "lactim ether route". ub.edu In this methodology, the chloroacetylindole is coupled with a chiral lactim ether derived from (+)-cinchonine. This coupling reaction forms a crucial C-C bond and sets the stage for the subsequent cyclization to construct the quinolizidine (B1214090) ring system. This approach has been successfully applied to the enantioselective synthesis of (-)-dihydrocorynantheol. ub.edu The use of the N-Boc protected version, this compound, would offer advantages in terms of solubility and compatibility with various reaction conditions during the synthetic sequence.

| Alkaloid Core | Synthetic Strategy | Key Reaction | Precursors |

| Indolo[2,3-a]quinolizidine | Lactim Ether Route | Nucleophilic substitution | 3-(Chloroacetyl)indole, Chiral lactim ether |

Contribution to the Synthesis of Corynantheine Alkaloids

Corynantheine alkaloids are a significant class of natural products possessing the indolo[2,3-a]quinolizidine framework and exhibiting a wide range of biological activities. nih.govnorthwestern.edu The synthetic strategy detailed above, utilizing 3-(chloroacetyl)indole, directly contributes to the total synthesis of alkaloids within this family. ub.edu The enantioselective synthesis of (-)-dihydrocorynantheol is a prime example of this application. researchgate.net Furthermore, this strategy has been extended to the synthesis of related Corynantheine alkaloids like (-)-dihydrocorynantheine. ub.edu The chloroacetyl group acts as a potent electrophile that is readily attacked by the nucleophilic carbon of the lactim ether, effectively stitching together the two major fragments of the final alkaloid. This highlights the critical role of 3-chloroacetylindole derivatives as key intermediates in providing access to these structurally complex and biologically important molecules.

Applications in the Synthesis of Other Complex Indole-Derived Scaffolds (e.g., Clavepictine Analogues)

The synthesis of complex natural products often requires innovative strategies and versatile building blocks. While the total synthesis of the marine alkaloids Clavepictine A and B has been accomplished through elegant multi-step sequences, a review of the published synthetic routes reveals that this compound has not been reported as a direct precursor in the construction of their core structures. acs.orgacs.orgnih.gov The established syntheses of Clavepictines primarily focus on the stereocontrolled formation of the trisubstituted piperidine and quinolizidine ring systems, often employing strategies such as diastereoselective cyclization of δ-amino allenes or intramolecular conjugate additions. acs.orgacs.org

However, the inherent reactivity of this compound lends itself to the potential generation of novel Clavepictine analogues. The chloroacetyl group at the C3 position serves as a potent electrophile, amenable to reaction with a variety of nucleophiles. This reactivity could be exploited to introduce new side chains or to construct fused ring systems that mimic or alter the biological activity of the natural products.

For instance, one could envision a synthetic strategy where the chloroacetyl moiety is displaced by a nucleophile containing a latent piperidine precursor. Subsequent cyclization and elaboration could lead to analogues with modified substitution patterns on the indole ring, which is not a feature of the natural Clavepictines. Although not yet described in the literature for Clavepictine analogues, this general approach of utilizing functionalized indoles to build complexity is a common theme in natural product synthesis. nih.gov

The development of synthetic routes to analogues of natural products is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. doi.org The strategic use of versatile building blocks like this compound could therefore open new avenues for the exploration of the chemical space around the Clavepictine scaffold.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new lead structures. mdpi.com The indole scaffold is a privileged structure in medicinal chemistry, and thus, the development of efficient methods for the synthesis of indole-based libraries is of significant interest. This compound is an excellent starting material for such endeavors due to its amenability to solid-phase and parallel synthesis techniques. aalto.fi

The chloroacetyl group at the C3 position provides a reactive handle for the introduction of molecular diversity. In a combinatorial library synthesis, this compound can be immobilized on a solid support, and the chloroacetyl group can be reacted with a diverse set of nucleophiles, such as amines, thiols, or alcohols, in a parallel fashion. This allows for the rapid generation of a library of C3-substituted indole derivatives.

The Boc protecting group on the indole nitrogen is compatible with many reaction conditions used in solid-phase synthesis and can be readily removed under acidic conditions. This deprotection reveals a secondary amine that can be further functionalized with another set of diverse building blocks, thereby increasing the complexity and diversity of the library. This two-dimensional diversification strategy, at both the C3 side chain and the N1 position, is a powerful approach in combinatorial chemistry.

The utility of haloacetylindoles in the solid-phase synthesis of compound libraries has been demonstrated. aalto.fi The general workflow for the utilization of this compound in a combinatorial library synthesis is outlined in the table below.

| Step | Description | Reagents and Conditions |

| 1. Immobilization (optional) | The indole scaffold can be attached to a solid support via a suitable linker. | Resin, coupling agents |

| 2. Diversification at C3 | Parallel reaction of the chloroacetyl group with a library of nucleophiles. | Various amines, thiols, alcohols, etc. |

| 3. Deprotection | Removal of the Boc protecting group from the indole nitrogen. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| 4. Diversification at N1 | Acylation, alkylation, or sulfonylation of the indole nitrogen with a second library of reagents. | Carboxylic acids, alkyl halides, sulfonyl chlorides, etc. |

| 5. Cleavage | Release of the final compounds from the solid support. | Cleavage cocktail (e.g., TFA/water/triisopropylsilane) |

This systematic approach allows for the creation of large and diverse libraries of indole-containing compounds that can be screened for biological activity against various therapeutic targets. The robust reactivity of the chloroacetyl group and the orthogonal nature of the Boc protecting group make this compound a valuable tool in the quest for new drug candidates.

Computational and Theoretical Investigations of 1 Boc 3 Chloroacetylindole

Quantum Chemical Calculations on Molecular Structure and Electronic Distribution

While specific quantum chemical calculations for 1-Boc-3-chloroacetylindole are not extensively documented, density functional theory (DFT) calculations on analogous substituted indoles provide valuable insights into its probable molecular geometry and electronic landscape.

DFT calculations on various substituted indoles, such as cyano(phenylsulfonyl)indoles, have shown that the indole (B1671886) ring itself remains largely planar. mdpi.com It is reasonable to extrapolate that the bicyclic core of this compound would also adopt a planar or near-planar conformation to maintain its aromaticity. The sum of the angles around the indole nitrogen in these analogous systems is consistently close to 360°, indicative of sp²-hybridization. mdpi.com

The introduction of the Boc group at the N-1 position and the chloroacetyl group at the C-3 position will induce notable changes in the molecule's geometry and electronic distribution. The bulky Boc group is expected to influence the rotational barrier around the N1-C(Boc) bond. The chloroacetyl group, being electron-withdrawing, will significantly impact the electron density of the indole ring.

Table 1: Predicted Key Geometric Parameters of this compound (Based on Analogous Structures)

| Parameter | Predicted Value Range | Rationale |

|---|---|---|

| C2=C3 Bond Length | 1.36 - 1.38 Å | Electron-withdrawing effect of the acetyl group may slightly lengthen this bond compared to unsubstituted indole. |

| N1-C2 Bond Length | 1.38 - 1.40 Å | Typical bond length for an sp² nitrogen in a five-membered ring. |

| C3-C(acetyl) Bond Length | 1.48 - 1.52 Å | Standard single bond length between an sp² carbon and an sp² carbonyl carbon. |

The electronic distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant polarization of the C=O and C-Cl bonds in the chloroacetyl group. The nitrogen atom of the indole ring, despite being protected by the electron-withdrawing Boc group, will still possess a lone pair contributing to the aromatic system. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the indole ring, particularly the C2-C3 double bond, making this region susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is anticipated to have significant contributions from the chloroacetyl group, particularly the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Reaction Pathway Analysis and Transition State Modeling for Reactivity Prediction

The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protected indole and the α-chloro ketone. Reaction pathway analysis and transition state modeling, though not specifically reported for this molecule, can be conceptually applied to predict its behavior.

The N-Boc group is known to be labile under acidic conditions, and computational studies can model the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl cation. The energy barrier for this deprotection step can be calculated to understand the required reaction conditions.

The chloroacetyl group offers a prime site for nucleophilic substitution. Theoretical modeling of the reaction with a nucleophile would likely proceed via an SN2 mechanism. The calculation of the transition state for this process would reveal the activation energy, providing a quantitative measure of the reactivity of the C-Cl bond. Furthermore, the electrophilicity of the carbonyl carbon makes it susceptible to attack by nucleophiles, a process that can also be modeled to predict reaction outcomes.

Electrophilic substitution on the indole ring, a characteristic reaction of indoles, is significantly influenced by the N-Boc group. While the indole C-3 position is the most nucleophilic site in an unprotected indole, this position is occupied in the target molecule. Computational studies on N-Boc indoles suggest that the Boc group, while electron-withdrawing, still allows the indole ring to participate in electrophilic aromatic substitution, typically directing incoming electrophiles to the C-5 or C-6 positions. Transition state modeling for such reactions would be crucial in predicting the regioselectivity.

Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions

Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Regioselectivity: In reactions involving electrophilic attack on the indole nucleus, DFT calculations of the Fukui functions or mapping of the electrostatic potential can pinpoint the most nucleophilic sites. For N-Boc protected indoles, while the C-3 position is blocked, calculations on analogous systems can help determine the relative reactivity of other positions on the benzene (B151609) ring portion of the indole.

In reactions involving the chloroacetyl group, there are two potential sites for nucleophilic attack: the carbonyl carbon and the α-carbon bearing the chlorine atom. The relative activation energies for these two pathways can be computed to predict the regioselectivity. Generally, attack at the α-carbon leading to substitution of the chlorine is kinetically favored for many nucleophiles.

Stereoselectivity: If a chiral center is introduced during a derivatization reaction, for example, through the addition of a chiral nucleophile to the carbonyl group, computational modeling can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the expected diastereomeric ratio can be determined. For instance, in the reduction of the ketone with a chiral hydride source, the modeling of the transition states for the attack on the re and si faces of the carbonyl would predict the enantiomeric excess of the resulting alcohol.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the bulky and flexible Boc group necessitates a thorough conformational analysis of this compound. The rotation around the N1-C(Boc) and C3-C(acetyl) single bonds will lead to various conformers with different energies.

Conformational Analysis: Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the Boc and chloroacetyl groups. This would identify the low-energy conformers and the rotational energy barriers between them. It is generally observed in N-acylindoles that a Z conformation around the N-acyl bond is strongly preferred. A similar preference can be anticipated for the N-Boc group in this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in various solvents or in the presence of other molecules. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the flexibility of the molecule. This information is crucial for understanding its interactions with other molecules, such as enzymes or receptors, in a biological context. The simulations can also provide insights into the solvent effects on the conformational equilibrium.

常见问题

Q. How should researchers present contradictory spectral data for this compound in publications?

Q. What statistical methods are appropriate for analyzing biological assay data involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。